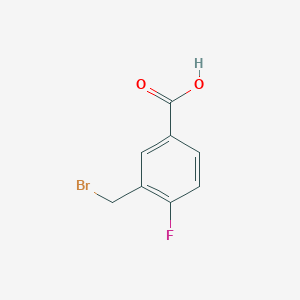

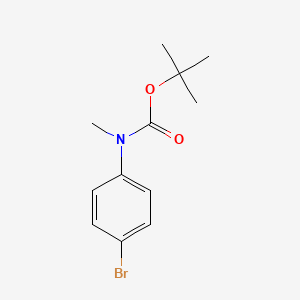

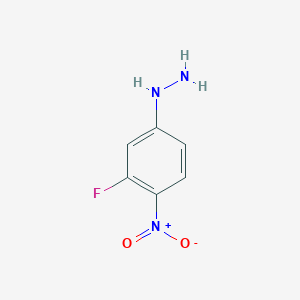

3-(Bromomethyl)-4-fluorobenzoic acid

説明

3-(Bromomethyl)-4-fluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned. The compound is likely to be of interest due to its potential applications in various fields such as pharmaceuticals, material science, and as a precursor for radioligands in PET imaging .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into potential methods for synthesizing 3-(Bromomethyl)-4-fluorobenzoic acid. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was achieved with an overall yield of 38% using bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile . This method could potentially be adapted for the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid by modifying the starting materials and reaction conditions.

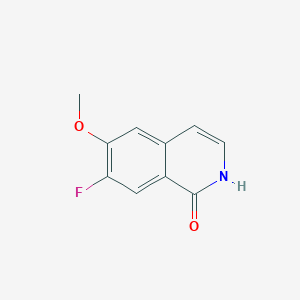

Molecular Structure Analysis

While the molecular structure of 3-(Bromomethyl)-4-fluorobenzoic acid is not directly analyzed in the papers, the structure of similar compounds has been studied. For example, solvatomorphism in 3-fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, revealing the importance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine . These findings suggest that 3-(Bromomethyl)-4-fluorobenzoic acid may also exhibit interesting supramolecular characteristics due to the presence of fluorine and the potential for hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Bromomethyl)-4-fluorobenzoic acid, but they do discuss reactions of structurally related compounds. For example, the stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid showed that the compound is labile under acid and alkaline conditions, forming a major degradation product . This suggests that 3-(Bromomethyl)-4-fluorobenzoic acid may also be sensitive to hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-4-fluorobenzoic acid can be inferred from related compounds. For instance, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a fluorogenic derivatization reagent for amino acids and catecholamines indicates that brominated aromatic compounds can be highly reactive and useful in analytical chemistry . Additionally, the development of a highly sensitive fluorogenic reagent for carboxylic acids suggests that the bromomethyl group in 3-(Bromomethyl)-4-fluorobenzoic acid could confer similar reactivity .

科学的研究の応用

Organolithium Reagents

- Reactions with 2-Halobenzoic Acids : The study by Gohier, Castanet, and Mortier (2003) explores the reactions of organolithium reagents with unprotected 2-halobenzoic acids. It reveals selective lithiation adjacent to the carboxylate in 2-chloro/bromobenzoic acids, forming dianions that can be trapped or isomerized, leading to various chemical pathways (Gohier, Castanet, & Mortier, 2003).

Fluorobenzoate Biodegradation

- Anaerobic Transformation of Phenol : Research by Genthner, Townsend, and Chapman (1989) uses fluorophenols to study the anaerobic transformation of phenol to benzoate, demonstrating how the position of the fluorine atom impacts the transformation process and the accumulation of fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

- Biodegradation by Sphingomonas sp. HB-1 : Boersma et al. (2004) describe the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, providing insights into the catabolic pathway and the formation of various fluorinated compounds, which is significant for understanding environmental breakdown processes (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthesis and Chemical Properties

- Synthesis of 3-Bromo-2-fluorobenzoic Acid : A study by Zhou Peng-peng (2013) details the synthesis of 3-bromo-2-fluorobenzoic acid, showcasing methods that can potentially be applied to 3-(bromomethyl)-4-fluorobenzoic acid synthesis (Zhou Peng-peng, 2013).

- Luminescent Properties in Lanthanide Complexes : Monteiro et al. (2015) explore how 4-fluorobenzoate ligands affect the luminescent and structural properties of lanthanide complexes, which may be relevant to the structural analysis and functional properties of similar compounds (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Environmental Impact and Applications

- **Highly Weathered Soil and Groundwater Systems**: Seaman's (1998) research investigates the transport properties of fluorobenzoate compounds in highly weathered soils, which could provide insights into the environmental behavior of related compounds like 3-(bromomethyl)-4-fluorobenzoic acid (Seaman, 1998).

Biological Activity and Medical Applications

- Antibacterial Activity of Cd(II) Complexes : Sertçelik and Durman (2020) synthesize new complexes of Cd(II) with 3-/4-fluorobenzoates and study their antibacterial resistance, which may guide similar investigations in complexes involving 3-(bromomethyl)-4-fluorobenzoic acid (Sertçelik & Durman, 2020).

Fluorogenic Applications in HPLC

- Fluorogenic Reagent for Carboxylic Acid : Yamaguchi et al. (1985) describe a fluorogenic reagent for carboxylic acids in high-performance liquid chromatography, providing a basis for understanding the potential use of 3-(bromomethyl)-4-fluorobenzoic acid in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Safety and Hazards

The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.

作用機序

Target of Action

Bromomethyl groups are often used in the synthesis of bioactive compounds, and benzoic acid derivatives have been implicated in various biological activities .

Mode of Action

Bromomethyl groups are often involved in nucleophilic substitution reactions . The bromomethyl group can be replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . This can result in changes to the structure and function of the target molecule.

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide to form a new carbon-carbon bond .

Result of Action

The compound’s ability to participate in nucleophilic substitution reactions and suzuki-miyaura cross-coupling reactions suggests that it could potentially modify the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity . Additionally, the presence of other molecules in the environment can also influence the compound’s action.

特性

IUPAC Name |

3-(bromomethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKFCEMXGKVBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603754 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-4-fluorobenzoic acid | |

CAS RN |

89540-20-5 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)